molecular formula C22H26ClN3O3S B2622665 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride CAS No. 1216851-97-6

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride

Cat. No.: B2622665
CAS No.: 1216851-97-6
M. Wt: 447.98
InChI Key: VNFJVNCLOCGZHH-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a benzothiazole-derived compound characterized by a methoxy-substituted benzothiazole core linked to a phenylacetamide group and a morpholinoethyl side chain. Its hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-27-18-7-8-19-20(16-18)29-22(23-19)25(10-9-24-11-13-28-14-12-24)21(26)15-17-5-3-2-4-6-17;/h2-8,16H,9-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFJVNCLOCGZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, synthesis methods, and relevant case studies.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H23ClN4O3S2
  • Molecular Weight : 491.02 g/mol

The structure features a benzo[d]thiazole core, a methoxy substituent, and a morpholinoethyl side chain, which may enhance its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory effects. Specifically, derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Compound NameStructure FeaturesBiological Activity
6-Methoxybenzothiazole-2-carboxamideBenzothiazole core with methoxy groupAnti-inflammatory
N-(benzo[d]thiazol-2-yl)-piperidine derivativesSimilar benzothiazole core with piperidineAnti-inflammatory
Dyrk1A inhibitors based on benzothiazolesBenzothiazole scaffold with additional modificationsKinase inhibition

The presence of the benzothiazole rings in this compound suggests that it could be effective against inflammatory diseases due to its dual targeting mechanism.

Anticancer Activity

Preliminary studies indicate potential anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions of this compound with molecular targets involved in cancer progression warrant further investigation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with enzymes or receptors involved in inflammatory and cancer pathways. Molecular docking studies suggest effective binding to COX enzymes, which could explain its anti-inflammatory activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzo[d]thiazole core : Achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Introduction of the methoxy group : Methoxylation can be performed using methanol and an acid catalyst.
  • Attachment of the morpholinoethyl group : This step may involve nucleophilic substitution reactions.
  • Formation of the acetamide moiety : Conducted through amide bond formation using acetic acid derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthetic pathways, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Structural Features of the Target Compound :

  • Benzothiazole Core : The 6-methoxy substitution on the benzothiazole ring is a critical pharmacophore observed in compounds with antimicrobial and antitumor activities .
  • Morpholinoethyl Side Chain: Enhances solubility and may influence receptor binding through hydrogen bonding .

Comparisons with Analogues :

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)thio)acetamide (Compound 6d, ): Structure: Features a nitro group on benzothiazole and a thiadiazole-thioacetamide linker. Activity: Demonstrates potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) via molecular docking, suggesting that the benzothiazole core is critical for kinase targeting. The absence of a morpholinoethyl group in 6d may reduce solubility compared to the target compound . Synthesis: Achieved via nucleophilic substitution (yield ~65–75%), contrasting with the target compound’s likely multi-step synthesis involving benzothiazole amidation and salt formation .

N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(Triazolyl)acetamide Derivatives (): Structure: Alkoxybenzothiazole linked to triazole-acetamide. Activity: Anticonvulsant activity (ED₅₀ = 12–38 mg/kg) in MES tests. The methoxy group in the target compound may similarly enhance CNS penetration, though this requires validation . Synthesis: Yield ranges from 53% to 91%, with substituents affecting reactivity. The target compound’s morpholinoethyl group may necessitate more complex purification .

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-Morpholinoethyl)Furan-2-Carboxamide Hydrochloride (): Structure: Replaces phenylacetamide with furan-carboxamide. Key Difference: The carboxamide group may reduce metabolic stability compared to the phenylacetamide in the target compound. Both share the morpholinoethyl group, suggesting comparable solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents Solubility Enhancer
Target Compound (Hydrochloride) Not Reported Not Given 6-OCH₃, Morpholinoethyl Hydrochloride Salt
Compound 6d () 147–148 65 6-NO₂, Thiadiazole-thio None
Compound 10a (Antimicrobial, ) 155–156 53 6-OCH₃, Triazole Methoxy Group
ABTB (Corrosion Inhibitor, ) Not Reported ~70 6-NH₂, Benzamide Amine Group

Observations :

  • The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like 6d or 10a .
  • Methoxy and morpholinoethyl groups may synergize to enhance blood-brain barrier (BBB) permeation, as predicted by VolSurf models for similar benzothiazoles .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride, and how do they influence its biological activity?

  • Answer: The compound contains three critical moieties:

  • A 6-methoxybenzo[d]thiazole ring, which enhances aromatic stacking and electron-rich interactions with biological targets.
  • A morpholinoethyl group , contributing to solubility and hydrogen-bonding capabilities.
  • A phenylacetamide backbone , facilitating hydrophobic interactions and structural rigidity.
    These features collectively enhance its potential as a nuclear receptor modulator, as the benzo[d]thiazole and morpholino groups are known to interact with receptor binding pockets .

Q. What are the standard synthetic routes for this compound, and what are the critical reaction conditions?

  • Answer: A common method involves:

Reacting 6-methoxybenzo[d]thiazole-2-amine with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) to form the secondary amine intermediate.

Coupling the intermediate with phenylacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to yield the acetamide.

Final purification via column chromatography (silica gel, eluent: MeOH/CHCl₃) to isolate the hydrochloride salt .
Key conditions include strict temperature control (<5°C during acylation) and inert atmosphere to prevent hydrolysis .

Q. Which analytical techniques are recommended for confirming the compound’s purity and structural integrity?

  • Answer:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, morpholino protons at δ ~3.5–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 486.12).
  • HPLC : For purity assessment (>95% purity using a C18 column, gradient elution with acetonitrile/water) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side products like hydrolyzed intermediates?

  • Answer:

  • Solvent Choice : Use anhydrous dichloromethane (DCM) or acetonitrile to suppress hydrolysis of the acyl chloride intermediate .
  • Temperature Control : Maintain a reaction temperature below 5°C during acylation to reduce side reactions.
  • Catalyst Addition : Introduce DMAP (4-dimethylaminopyridine) to accelerate the coupling step and improve yield .
  • In-line Monitoring : Employ TLC (hexane:EtOAc, 7:3) to track reaction progress and terminate before byproduct formation .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., dual antimicrobial vs. anticancer effects)?

  • Answer: Contradictions may arise from assay conditions. Mitigation strategies include:

  • Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify therapeutic vs. cytotoxic thresholds.
  • Cell Line Validation : Use multiple cell lines (e.g., HeLa, MCF-7) to confirm target specificity.
  • Structural Analog Comparison : Compare with derivatives (e.g., 6-fluoro or 6-chloro analogs) to isolate activity-contributing groups .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action as a nuclear receptor modulator?

  • Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with nuclear receptors (e.g., PPAR-γ or RXR-α), focusing on the benzo[d]thiazole moiety’s role in binding .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the morpholino group) using Schrödinger’s Phase .

Q. How can researchers address poor solubility during in vivo studies?

  • Answer:

  • Formulation Optimization : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to enhance bioavailability .
  • Salt Screening : Test alternative counterions (e.g., mesylate or citrate) for improved aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to increase solubility without compromising activity .

Methodological Considerations

Q. How should researchers troubleshoot low yields in the final amidation step?

  • Checklist :

  • Confirm anhydrous conditions (use molecular sieves or freshly distilled solvents).
  • Verify stoichiometry (1.2 equivalents of phenylacetyl chloride to amine intermediate).
  • Test alternative coupling reagents (e.g., HATU instead of EDC) for efficiency .

Q. What experimental controls are essential when assessing the compound’s cytotoxicity?

  • Controls :

  • Positive Control : Doxorubicin (for apoptosis induction).
  • Vehicle Control : DMSO/PBS to rule out solvent effects.
  • Off-Target Assays : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity .

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